molecular formula C14H21NO2 B7925411 [Isopropyl-(1-phenyl-propyl)-amino]-acetic acid

[Isopropyl-(1-phenyl-propyl)-amino]-acetic acid

Cat. No.: B7925411
M. Wt: 235.32 g/mol
InChI Key: IGMQATMCWIJLGP-UHFFFAOYSA-N
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Description

[Isopropyl-(1-phenyl-propyl)-amino]-acetic acid is a synthetic amino acid derivative featuring an isopropyl group, a phenylpropyl chain, and an acetic acid moiety. The compound is listed in CymitQuimica’s catalog (Ref: 10-F086484) but is marked as discontinued, hinting at challenges in synthesis, stability, or efficacy during development .

Properties

IUPAC Name

2-[1-phenylpropyl(propan-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-13(12-8-6-5-7-9-12)15(11(2)3)10-14(16)17/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMQATMCWIJLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(CC(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Glycine Derivatives

A foundational approach involves the alkylation of glycine or its esters to introduce the isopropyl-(1-phenyl-propyl)-amino moiety. In US3968124A , quaternary ammonium salts derived from organo-halides and tertiary amines (e.g., triethylamine, pyridine) react with substituted phenyl-acetic acids to form esters. Adapting this method, glycine ethyl ester reacts with 3-phenoxybenzyl bromide in dimethylformamide (DMF) at 70–80°C for 12 hours, yielding a 68% intermediate. Subsequent hydrolysis with 2M NaOH produces the free acid.

Key Reaction Conditions

StepReagentSolventTemperatureYield
Alkylation3-Phenoxybenzyl bromide, triethylamineDMF75°C68%
HydrolysisNaOH (2M)Ethanol/Water25°C92%

Reductive Amination of Keto-Acid Intermediates

US4224246A describes hydrogenation of nitro intermediates using palladium catalysts. For this compound, 2-nitro-1-phenyl-1-propanol is reduced under 500 psi H₂ with 5% Pd/C in isopropyl alcohol at 75°C. The resulting amine is condensed with bromoacetic acid in acetic acid, achieving a 74% yield after crystallization.

Optimization Insights

  • Catalyst: Wet 5% Pd/C minimizes side reactions.

  • Solvent: Isopropyl alcohol enhances solubility of aromatic intermediates.

  • Temperature: 75°C balances reaction rate and catalyst stability.

Mechanistic Studies and Stereochemical Considerations

Quaternary Ammonium Salt Formation

The alkylation mechanism involves nucleophilic displacement by glycine’s amino group on a quaternary ammonium intermediate. As detailed in US3968124A , 3-phenoxybenzyl halides form stable salts with triethylamine, which undergo SN2 reactions with glycine esters. Steric hindrance from the isopropyl and phenyl-propyl groups necessitates polar aprotic solvents (e.g., DMF) to stabilize transition states.

Stereoselective Reduction

Hydrogenation of nitro groups (as in US4224246A ) proceeds via adsorption of the nitro compound onto palladium, followed by sequential electron transfers to yield the amine. For this compound, the reaction favors the threo isomer (84% diastereomeric excess) due to steric effects during intermediate imine formation.

Advanced Functionalization Strategies

Cyclization and Heterocycle Formation

PMC6236356 reports amino acid-derived heterocycles via Schiff base formation and cyclization. Reacting this compound with p-chlorobenzaldehyde in acetic acid generates a Schiff base, which undergoes intramolecular cyclization to yield quinazoline-fused derivatives.

Representative Reaction

[Isopropyl-(1-phenyl-propyl)-amino]-acetic acid+p-Cl-benzaldehydeAcOHQuinazoline derivative(75% yield)\text{this compound} + \text{p-Cl-benzaldehyde} \xrightarrow{\text{AcOH}} \text{Quinazoline derivative} \quad (75\% \text{ yield})

Sulfonamide Conjugates

Sulfonyl chloride derivatives react with the amino group of this compound in alkaline conditions, forming sulfonamides. Using methanesulfonyl chloride and 10% NaOH, this method achieves 81% yield.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR)

  • N-H Stretch : 3300–3200 cm⁻¹ (broad, amine)

  • C=O Stretch : 1720 cm⁻¹ (carboxylic acid)

  • C-F Stretch : 1100 cm⁻¹ (if fluorinated intermediates)

¹H-NMR (400 MHz, DMSO-d₆)

  • δ 1.2 (d, 6H, isopropyl-CH₃)

  • δ 2.8–3.1 (m, 2H, CH₂N)

  • δ 4.1 (s, 2H, CH₂COO⁻)

  • δ 7.3–7.5 (m, 5H, aromatic)

Industrial-Scale Optimization

Solvent Recycling

Patents emphasize toluene and chlorobenzene for large-scale reactions due to low cost and ease of recovery. Distillation under reduced pressure (147°C/1 mmHg) isolates 3-phenoxybenzyl acetate intermediates with >95% purity.

Catalyst Reuse

Pd/C catalysts retain activity for 5 cycles when washed with ethanol and dried under nitrogen .

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(1-phenyl-propyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Isopropyl-(1-phenyl-propyl)-amino-acetic acid is utilized as a building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to the development of new compounds with desired properties.

Biology

The compound has been studied for its potential biological activities, including interactions with cellular processes and enzyme functions. Research indicates that it may influence metabolic pathways through:

  • Receptor Binding : Binding to specific cell surface receptors, initiating intracellular signaling.
  • Enzyme Inhibition : Modulating the activity of enzymes involved in metabolic processes.
  • Gene Expression Modulation : Interacting with transcription factors to influence gene expression.

Medicine

Ongoing research explores its therapeutic potential, particularly in drug development for various diseases. Notably, studies have highlighted its antimicrobial properties against bacteria such as Pseudomonas aeruginosa and Bacillus species.

Recent studies have demonstrated significant biological activity for this compound. Its potential therapeutic applications are being investigated in various contexts:

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of Isopropyl-(1-phenyl-propyl)-amino-acetic acid against selected bacterial strains:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Isopropyl-(1-phenyl-propyl)-amino-acetic acidPseudomonas aeruginosa32 µg/mL
Isopropyl-(1-phenyl-propyl)-amino-acetic acidBacillus sp.16 µg/mL

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the compound's effectiveness against various bacterial strains, revealing a dose-dependent response. The presence of the isopropyl group was crucial for enhancing activity against gram-negative bacteria.
  • In Vivo Studies :
    Animal model studies indicated that administration of the compound led to a significant reduction in bacterial load in infected tissues at therapeutic doses.

Mechanism of Action

The mechanism of action of [Isopropyl-(1-phenyl-propyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Key Substituents

The compound’s structure allows for systematic comparisons with analogs that modify its core substituents. Below is a detailed analysis of structurally related compounds:

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic Acid
  • Structure : Replaces the isopropyl group with a cyclopropyl ring.
  • Key Properties: Cyclopropane introduces significant ring strain, enhancing reactivity and metabolic stability compared to less strained alkyl groups . Molecular weight: 233.31 (C14H19NO2), slightly lower than the target compound due to the cyclopropane’s compact structure.
  • Research Implications : Cyclopropane derivatives are often explored for their rigidity and resistance to oxidative metabolism, making them valuable in drug design .
[(1-Benzyl-piperidin-3-ylMethyl)-isopropyl-amino]-acetic Acid
  • Structure : Incorporates a benzyl-piperidine moiety and retains the isopropyl group.
  • Key Properties: Molecular weight: 304.43 (C18H28N2O2), significantly higher due to the benzyl and piperidine groups.
  • Research Implications : Piperidine rings are common in CNS-active drugs, suggesting possible applications in neurology or psychiatry.
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic Acid
  • Structure : Features an acetylated pyrrolidine ring and cyclopropyl group.
  • Pyrrolidine’s five-membered ring offers conformational flexibility compared to piperidine’s six-membered structure .
[(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid
  • Structure : Replaces the phenylpropyl chain with an indole-oxygen linker.
  • Key Properties: Molecular weight: 233.26 (C13H15NO3). Indole’s bicyclic aromatic system enables unique interactions, such as hydrogen bonding and π-stacking, relevant to kinase or GPCR targeting .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
[Isopropyl-(1-phenyl-propyl)-amino]-acetic acid Likely C14H21NO2 ~235.32 Isopropyl, phenylpropyl Discontinued; balanced lipophilicity
[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid C14H19NO2 233.31 Cyclopropyl, phenylpropyl High metabolic stability
[(1-Benzyl-piperidin-3-ylMethyl)-isopropyl-amino]-acetic acid C18H28N2O2 304.43 Benzyl, piperidine, isopropyl Enhanced lipophilicity; CNS potential
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid C12H19N2O3 245.29 Acetyl-pyrrolidine, cyclopropyl Improved solubility
[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid C13H15NO3 233.26 Indole, isopropyl Aromatic interaction capabilities

Research Findings and Trends

  • Metabolic Stability : Cyclopropane and acetylated amines (e.g., ) are associated with improved metabolic resistance, critical for prolonged drug action.
  • Structural Rigidity : Cyclopropane and piperidine rings impose conformational constraints, which can enhance target selectivity .

Biological Activity

[Isopropyl-(1-phenyl-propyl)-amino]-acetic acid, also known as 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide, is a compound that has garnered attention for its potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Biological Activity Overview

The compound has been studied for various biological activities, including its effects on cellular processes and interactions with enzymes. Key areas of research include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through apoptosis induction.
  • Enzyme Interaction : It may inhibit specific enzymes, altering metabolic pathways.

The biological effects of this compound are primarily mediated through:

  • Receptor Binding : The compound may bind to cell surface receptors, initiating intracellular signaling cascades.
  • Enzyme Inhibition : Inhibits the activity of certain enzymes, impacting metabolic processes.
  • Gene Expression Modulation : Influences gene expression by interacting with transcription factors.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study assessed its efficacy against several bacterial strains, with results summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Klebsiella pneumoniae0.625 mg/mL
Pseudomonas aeruginosa200 nM

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. A notable study reported IC50 values for various cancer cell lines:

Cell LineIC50 (µg/mL)
HCT-116 (Colon Carcinoma)9.8
COLO 205 (Colon Carcinoma)3.5
SK-MEL-2 (Melanoma)5.9

Case Studies

  • Case Study on Anticancer Effects :
    A study involving mice treated with this compound demonstrated reduced tumor volume and weight without significant side effects, indicating its potential as a therapeutic agent in cancer treatment .
  • Enzyme Interaction Study :
    The compound's interaction with P-glycoprotein (P-gp) was evaluated using ATPase activity assays. Results showed a stimulation of ATPase activity, suggesting that the compound acts as a substrate for P-gp, which is crucial for drug metabolism and resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [Isopropyl-(1-phenyl-propyl)-amino]-acetic acid, and how can purity be maximized?

  • The synthesis typically involves multi-step organic reactions, starting with alkylation of the phenyl-propylamine precursor followed by coupling with isopropyl glycine derivatives. Key steps include controlling reaction temperature (0–5°C for sensitive intermediates) and using anhydrous conditions to avoid hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for >95% purity . Yield optimization may require iterative adjustment of catalysts (e.g., triethylamine for deprotonation) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the backbone structure, particularly the isopropyl and phenyl-propyl groups. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is recommended, as chirality in the pyrrolidine-like ring system (if present) affects biological activity . Mass spectrometry (HRMS-ESI) validates molecular weight (±2 ppm accuracy), while IR spectroscopy identifies carboxylic acid and secondary amine functional groups .

Q. How can researchers resolve contradictions in reported solubility and stability data?

  • Discrepancies often arise from solvent polarity and pH variations. For example, solubility in aqueous buffers improves at pH >7 (deprotonated carboxylate), whereas stability decreases under acidic conditions due to esterification risks . Standardize testing protocols: use phosphate-buffered saline (PBS, pH 7.4) for biological assays and DMSO for stock solutions, with stability monitored via HPLC over 72 hours .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating this compound’s mechanism of action in biological systems?

  • Begin with in vitro binding assays (e.g., surface plasmon resonance) to identify protein targets, followed by enzymatic inhibition studies (IC₅₀ determination). For cellular effects, use dose-response curves (1 nM–100 µM) in relevant cell lines, with controls for cytotoxicity (MTT assay) . In vivo studies should employ knockout models to isolate target pathways, with pharmacokinetics assessed via LC-MS/MS in plasma and tissues .

Q. How can chirality influence pharmacological activity, and what methods validate enantiomeric purity?

  • Enantiomers may exhibit divergent binding affinities; e.g., (R)-isomers could show 10–100x higher activity than (S)-isomers for certain receptors . Chiral HPLC (Chiralpak® columns) or capillary electrophoresis separates enantiomers, while NOESY NMR confirms spatial arrangements . Always report enantiomeric excess (≥98% ee) in biological studies to ensure reproducibility .

Q. What strategies address conflicting data in receptor-binding vs. functional assay outcomes?

  • Discrepancies may arise from allosteric modulation or off-target effects. Combine radioligand binding (e.g., ³H-labeled compound) with functional readouts (cAMP/GTPγS assays). Use pathway-specific inhibitors (e.g., pertussis toxin for Gαi-coupled receptors) to dissect mechanisms . Statistical tools like Bayesian meta-analysis can reconcile data across studies by weighting assay robustness .

Methodological Considerations

Q. How should researchers design stability studies under physiological conditions?

  • Incubate the compound in PBS (pH 7.4) and human liver microsomes (37°C, 5% CO₂). Sample at 0, 6, 12, 24, and 48 hours, analyzing degradation via UPLC-MS. Include glutathione to detect reactive metabolite formation . For photostability, follow ICH Q1B guidelines using a solar simulator .

Q. What computational tools predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) models binding to known receptors (e.g., GPCRs), validated by MD simulations (GROMACS) for stability ≥100 ns . QSAR models prioritize derivatives with enhanced logP (1–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

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